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Compound of Interest

Compound Name: Gpr35 modulator 1

Cat. No.: B15607972

Introduction

G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a
therapeutic target for a range of conditions, including inflammatory and gastrointestinal
diseases, cardiovascular disorders, and cancer.[1][2] It is expressed in various tissues, with
notably high levels in immune cells and the gastrointestinal tract.[3] The activation of GPR35 by
a modulator compound initiates downstream intracellular signaling cascades. One of the key
pathways activated is the mitogen-activated protein kinase (MAPK) cascade, which results in
the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

The phosphorylation of ERK1/2 at specific residues (Threonine 202 and Tyrosine 204 for
ERKZ; Threonine 185 and Tyrosine 187 for ERK2) is a critical event that serves as a reliable
indicator of receptor activation.[5][6] Therefore, measuring the levels of phosphorylated ERK1/2
(p-ERK1/2) is a widely used and robust method to screen for and characterize the activity of
novel GPR35 modulators, such as agonists and antagonists.[4][7]

GPR35 Signaling to ERK1/2

Activation of GPR35 can lead to ERK1/2 phosphorylation through several distinct signaling
pathways, involving both G protein-dependent and G protein-independent (e.g., B-arrestin-
mediated) mechanisms.

e G Protein-Coupling: GPR35 has been shown to couple with Gai/o, Gaq, and Gal2/13
proteins.[3][8]
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o Gai/o Pathway: Activation of Gai/o can inhibit adenylyl cyclase, which may indirectly
influence the MAPK/ERK pathway.[3][8]

o Gaq Pathway: The Gaqg pathway can activate ERK through a cascade involving
Phospholipase CB (PLCP), calcium mobilization (Ca2+), and Src kinase.[3]

e [B-Arrestin Pathway: Upon agonist binding, GPR35 can recruit B-arrestin 2.[1][3] B-arrestin
acts as a scaffold protein, bringing components of the MAPK cascade (e.g., Raf, MEK, ERK)
into close proximity, thereby facilitating ERK1/2 activation in a G protein-independent
manner.[3][8]

» Na/K-ATPase-Src Pathway: GPR35 can interact with the Na+/K+-ATPase, leading to the
activation of the non-receptor tyrosine kinase Src.[9] Activated Src can then trigger
downstream signaling to activate the ERK1/2 cascade.[9]
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GPR35 to ERK1/2 Signaling Pathways.
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Data Presentation: GPR35 Modulator Activity

The potency of GPR35 modulators can be quantified and compared using dose-response
assays that measure ERK1/2 phosphorylation or other downstream events like [3-arrestin
recruitment. The tables below summarize data for known GPR35 agonists and antagonists.

Table 1: Activity of GPR35 Agonists

Efficacy
Compound Assay Type Species PEC50 (vs. Reference
Zaprinast)
Pamoic B-arrestin-2 Partial
) Human 7.28 £0.07 [10]
Acid BRET (55%)
Pamoic Acid Gq/i5 BRET Human 8.44 £0.13 Full [10]
) B-arrestin-2
Zaprinast Human 4.78 £0.10 Full [10]
BRET
, B-arrestin-2
Zaprinast Rat 5.30 £ 0.03 Full [10]
BRET
) B-arrestin-2
Zaprinast Mouse 4.24 + 0.06 Full [10]
BRET

| Olsalazine | ERK Phosphorylation | Human | High Potency* | Agonist [[8] |

*Note: Specific pEC50 value for ERK phosphorylation was not provided, but olsalazine was
noted for its potent agonism.

Table 2: Activity of GPR35 Antagonists
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Compound Assay Type Agonist Species pIC50 / pKi Reference
B-arrestin-2 .

CiD2745687 Zaprinast Human 6.84 £ 0.09 [10]
BRET
B-arrestin-2 ) )

CiD2745687 Pamoic Acid Human 6.84 £ 0.07 [10]
BRET
B-arrestin-2 )

ML-145 Zaprinast Human 8.11 £ 0.06 [10]
BRET
B-arrestin-2 ) ]

ML-145 Pamoic Acid Human 8.01+0.04 [10]
BRET

| ML-194 | ERK Phosphorylation | Pamoic Acid | Human | Antagonist Activity |[1] |

Experimental Protocols

Two primary methods for quantifying GPR35-mediated ERK1/2 phosphorylation are Western
Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Western Blotting for p-ERK1/2 Detection

Western blotting is a semi-quantitative technique that allows for the visualization of the
phosphorylated form of ERK1/2 relative to the total amount of ERK1/2 protein.
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Western Blotting Workflow for p-ERK1/2 Detection.
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Methodology

e Cell Culture and Treatment:

o Seed cells (e.g., HEK-293 or HT-29 expressing GPR35) in 6-well plates and grow to 70-
80% confluency.[11]

o Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[11]

o Treat cells with various concentrations of "Gpr35 modulator 1" for a predetermined time
(e.g., 5-30 minutes). A time-course experiment is recommended to find the peak
phosphorylation time.[7][11]

e Cell Lysis:

[e]

Aspirate the medium and wash cells with ice-cold PBS.

[e]

Add 100-150 pL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and
phosphatase inhibitors) to each well.[11]

[e]

Scrape the cells and incubate the lysate on ice for 30 minutes.[11]

o

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.
[11]

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA protein assay kit.[11]

o SDS-PAGE and Western Blotting:

o Prepare samples by mixing 20-30 ug of protein with Laemmli sample buffer and heating at
95°C for 5 minutes.[11]

o Load samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the
dye front reaches the bottom.[12]

o Transfer the separated proteins to a PVDF membrane.[12]
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e Immunoblotting:

o Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-
buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]

o Incubate the membrane overnight at 4°C with a primary antibody specific for
phosphorylated ERK1/2 (p-ERK1/2, e.g., anti-phospho-p44/42 MAPK), typically at a
1:1000-1:10,000 dilution in 5% BSA/TBST.[12]

o Wash the membrane three times for 5-10 minutes each with TBST.[12]

o Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours
at room temperature.[12]

o Wash the membrane again three times with TBST.[12]
o Detection and Analysis:

o Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a
digital imaging system.[12]

o To normalize the data, the membrane must be stripped and re-probed for total ERK1/2
using a specific antibody.[12][13]

o Quantify band intensities using densitometry software (e.g., ImageJ). The p-ERK1/2 signal
is normalized to the total ERK1/2 signal for each sample.[11]

Protocol 2: Cell-Based ELISA for p-ERK1/2 Detection

Cell-based ELISAs offer a more high-throughput and quantitative alternative to Western blotting
for measuring protein phosphorylation.
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Cell-Based ELISA Workflow for p-ERK1/2 Detection.
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Methodology

¢ Cell Seeding and Treatment:
o Seed 10,000-30,000 cells per well in a 96-well microplate and incubate overnight.[14]
o Serum-starve cells as required.

o Treat cells with "Gpr35 modulator 1" at various concentrations. Include untreated and
positive controls.

» Fixing and Permeabilization:

o Remove the treatment media and add 100 pL of Fixing Solution to each well. Incubate for
20 minutes at room temperature.[14]

o Wash the wells.

o Add Quenching Buffer and incubate for 20 minutes to block endogenous peroxidase
activity.[14]

e Immunodetection:
o Wash the wells and add 200 pL of Blocking Buffer for 1 hour.[14]

o Aspirate and add 50 pL of diluted primary antibody. Use an anti-p-ERK1/2 antibody for
sample wells and an anti-total ERK1/2 antibody for normalization wells. Incubate for 2
hours at room temperature.[14]

o Wash the wells three times with Wash Buffer.
o Add 50 pL of the HRP-conjugated secondary antibody and incubate for 1 hour.[14]
» Signal Development and Reading:

o Wash the wells three times.
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o Add 100 pL of TMB Substrate and incubate for 15-30 minutes at room temperature in the
dark.[14]

o Add 50-100 pL of Stop Solution to each well. The color will change from blue to yellow.[14]

o Read the absorbance at 450 nm on a microplate reader immediately.[14]

o Data Analysis:
o Subtract the background absorbance from all readings.

o For each condition, normalize the absorbance value from the p-ERK1/2 wells to the value
from the total ERK1/2 wells.

o Plot the normalized data to generate dose-response curves and calculate EC50 or IC50
values.

Troubleshooting Common Issues

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.raybiotech.com/human-mouse-rat-phospho-erk1-2-t202-y204-cell-based-elisa-cbel-erk
https://www.raybiotech.com/human-mouse-rat-phospho-erk1-2-t202-y204-cell-based-elisa-cbel-erk
https://www.raybiotech.com/human-mouse-rat-phospho-erk1-2-t202-y204-cell-based-elisa-cbel-erk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Issue

Possible Cause

Suggested Solution

No/Weak Signal

Inactive GPR35 modulator

Verify the purity, concentration,

and activity of the compound.

Suboptimal stimulation time

Perform a time-course

experiment (e.g., 2, 5, 10, 30,

60 min) to find the peak
phosphorylation time.[4]

Ineffective antibodies

Use fresh or previously
validated primary and
secondary antibodies at the

recommended dilutions.

High Background

Insufficient blocking

Increase blocking time to 1.5-2
hours or try a different blocking
agent (e.g., 5% BSA instead of
milk).

Insufficient washing

Increase the number or

duration of wash steps.[13]

Antibody concentration too
high

Reduce the concentration of
the primary or secondary

antibody.

Inconsistent Results

Variation in cell number

Ensure uniform cell seeding

density across all wells/plates.

[4]

Inconsistent serum starvation

Maintain a consistent duration

for serum starvation for all

samples.[4]

Pipetting errors

Use calibrated pipettes and
ensure accurate addition of

reagents.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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